Stereochemical Differentiation: (R)-BAY-85-8501 Exhibits Significantly Lower HNE Inhibitory Activity Compared to the Active (S)-Enantiomer
(R)-BAY-85-8501 is the purified, less active enantiomer of the parent compound BAY-85-8501. Its designation as the 'less active' form provides a critical stereochemical control for studies using the active (S)-enantiomer . While the active enantiomer inhibits human neutrophil elastase (HNE) with an IC50 of 65 pM, (R)-BAY-85-8501 is characterized by its significantly reduced potency, which is essential for validating target engagement and chiral-specific effects [1].
| Evidence Dimension | In vitro HNE inhibitory potency |
|---|---|
| Target Compound Data | Qualitatively 'less active' than the active enantiomer. |
| Comparator Or Baseline | Active enantiomer of BAY-85-8501 (IC50 = 65 pM) |
| Quantified Difference | Significantly reduced potency compared to the active enantiomer (exact value not provided). |
| Conditions | In vitro biochemical assay against human neutrophil elastase (HNE). |
Why This Matters
This property is essential for procurement as it allows for the design of experiments requiring a stereochemical negative control to dissect on-target versus off-target effects of HNE inhibition.
- [1] von Nussbaum, F., Li, V. M., Allerheiligen, S., Anlauf, S., Baerfacker, L., Bechem, M., ... & Lustig, K. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163-1173. View Source
